molecular formula C15H24 B190566 Amorphadiene CAS No. 92692-39-2

Amorphadiene

Cat. No. B190566
CAS RN: 92692-39-2
M. Wt: 204.35 g/mol
InChI Key: HMTAHNDPLDKYJT-CBBWQLFWSA-N
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Description

Amorphadiene is a precursor to artemisinin . It is a sesquiterpene product synthesized by the cyclization of farnesyl pyrophosphate . The IUPAC name for Amorphadiene is 6α,7β,10α-Cadina-4,11-diene .


Synthesis Analysis

Amorphadiene synthase (ADS) is a key enzyme in the artemisinin biosynthetic pathway. ADS promotes the first step of artemisinin synthesis by cyclizing faresyl pyrophosphate to synthesize the sesquiterpene product amorpha-4,11-diene . In a study, it was found that HMG-CoA and acetyl-CoA supply are two limiting bottlenecks for amorphadiene production .


Molecular Structure Analysis

The molecular structure of Amorphadiene is closely related to ADS genes found in the genome of Chrysanthemum nankingense . A catalytic model of ADS was suggested by the observation of TEAS, in which FDP binding placed Phe 525 next to Trp 271 to form an extended aromatic box, and the carbocation intermediates were stabilized by the nucleophilicity of the Trp 271 indole ring .


Chemical Reactions Analysis

Amorphadiene is a byproduct from the fermentation process that can be obtained in very high titers (up to 120 g/ L), and can be converted into artemisinin . Quantum chemical studies on the formation of amorphadiene and the amorphene sesquiterpenes are described. These natural products are commonly thought to arise from distinct pathways involving initial 1,6- and 1,10-cyclization of farnesyl diphosphate, respectively .


Physical And Chemical Properties Analysis

Amorphadiene has a chemical formula of C15H24 and a molar mass of 204.35 g/mol. Its density is 0.869 g/ml .

Scientific Research Applications

Metabolic Engineering for Isoprenoids Production

Amorphadiene is a sesquiterpene precursor to artemisinin, an anti-malarial drug. Research has focused on enhancing the production of amorphadiene using engineered yeast and bacteria. For example, the engineering of the pyruvate dehydrogenase bypass in Saccharomyces cerevisiae increased the supply of acetyl-CoA to the mevalonate pathway, boosting amorphadiene production (Shiba et al., 2007). Similarly, Escherichia coli engineered with a nine-gene biosynthetic pathway demonstrated high-level production of amorphadiene (Newman et al., 2006).

Synthetic Pathways and Chemical Synthesis

Efficient synthetic pathways for amorphadiene have been developed. Schwertz et al. (2019) reported a four-step synthesis from dihydroartemisinic acid with an 85% yield (Schwertz et al., 2019). Quantum chemical studies by Hong and Tantillo (2010) explored the formation pathways of amorphadiene, providing insights into its complex natural synthesis (Hong & Tantillo, 2010).

Enhancing Biosynthetic Pathways

Research has been conducted to optimize the biosynthetic pathways in microorganisms for increased amorphadiene production. Anthony et al. (2009) enhanced amorphadiene production in E. coli by optimizing gene expression and balancing metabolic flux (Anthony et al., 2009). Zhang et al. (2016) improved production by engineering efflux transporters in E. coli, which facilitated the export of amorphadiene from cells (Zhang et al., 2016).

Catalyst and Chemical Modification

Regioselective catalytic oxidation of amorphadiene has been explored as a method to supplement the synthesis of artemisinin. Zanetti et al. (2021) described a Pd-catalyzed allylic oxidation of amorphadiene, opening up new possibilities for its industrial application (Zanetti et al., 2021).

Alternative Production Hosts

Other microorganisms like Bacillus subtilis and Yarrowia lipolytica have been studied as alternative hosts for amorphadiene production. Pramastya et al. (2020) achieved a 20-fold increase in amorphadiene yield using B. subtilis (Pramastya et al., 2020), while Marsafari and Xu (2020) debottlenecked the mevalonate pathway in Y. lipolytica for enhanced production (Marsafari & Xu, 2020).

Future Directions

The future directions for Amorphadiene research could involve further optimization of its production in engineered yeast and exploring its potential in the development of an economically viable process for the production of semisynthetic artemisinin .

properties

IUPAC Name

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTAHNDPLDKYJT-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239106
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amorpha-4,11-diene

CAS RN

92692-39-2
Record name (-)-Amorpha-4,11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92692-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorphadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,540
Citations
PJ Westfall, DJ Pitera, JR Lenihan… - Proceedings of the …, 2012 - National Acad Sciences
… The amorphadiene extracted from the fermentor is … amorphadiene by fermentation is only the first step in the production of semisynthetic artemisinin, because the amorphadiene still …
Number of citations: 755 www.pnas.org
YJ Hong, DJ Tantillo - Chemical Science, 2010 - pubs.rsc.org
… of the isomeric amorphadiene and amorphene … either amorphadiene or the amorphenes should be reexamined. Moreover, our results suggest a mechanism by which an amorphadiene …
Number of citations: 31 pubs.rsc.org
S Picaud, P Mercke, X He, O Sterner… - Archives of biochemistry …, 2006 - Elsevier
… of the MS-spectra obtained with the differently labeled substrate indicates that the H-1si-proton of FPP is transferred during the cyclization reaction to carbon 10 of amorphadiene while …
Number of citations: 85 www.sciencedirect.com
JD Newman, J Marshall, M Chang… - Biotechnology and …, 2006 - Wiley Online Library
… show that amorphadiene can be lost from culture media and that an organic phase can trap amorphadiene and prevent some of the loss. We describe production of amorphadiene by …
Number of citations: 311 onlinelibrary.wiley.com
SH Kim, K Heo, YJ Chang, SH Park… - Journal of natural …, 2006 - ACS Publications
… into amorphadiene. Enzymatic cyclization with the unlabeled substrate afforded amorphadiene (>… Labeled amorphadiene obtained through the incubation of singly and doubly labeled …
Number of citations: 86 pubs.acs.org
S Shukal, X Chen, C Zhang - Metabolic engineering, 2019 - Elsevier
Isoprenoids, widely used as pharmaceuticals, flavors and nutraceuticals, represent one of the largest groups of natural products. Yet the low availability of top-quality (enantiopure) …
Number of citations: 73 www.sciencedirect.com
M Marsafari, P Xu - Metabolic Engineering Communications, 2020 - Elsevier
… amorphadiene production. Gene overexpression indicate that HMG-CoA and acetyl-CoA supply are two limiting bottlenecks for amorphadiene … Amorphadiene production was improved …
Number of citations: 66 www.sciencedirect.com
C Zhang, X Chen, G Stephanopoulos… - Biotechnology and …, 2016 - Wiley Online Library
… amorphadiene … amorphadiene efflux. The overexpression of tolC together with ABC family transporters (macAB) or MFS family transporters (emrAB or emrKY) enhanced amorphadiene …
Number of citations: 73 onlinelibrary.wiley.com
K Zhou, R Zou, C Zhang… - Biotechnology and …, 2013 - Wiley Online Library
… amorphadiene production was identified by using various combinations of IPTG and xylose. The amorphadiene … would enhance amorphadiene production, amorphadiene production by …
Number of citations: 81 onlinelibrary.wiley.com
Z Li, R Gao, Q Hao, H Zhao, L Cheng, F He, L Liu… - Biochemistry, 2016 - ACS Publications
… We now report that the single T296V mutation in amorphadiene synthase suppresses 90% of … Cyclization to form amorphadiene can once again be observed, however, when the T296V …
Number of citations: 17 pubs.acs.org

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